molecular formula C14H17N3O4 B2406856 N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide CAS No. 1795296-73-9

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2406856
CAS No.: 1795296-73-9
M. Wt: 291.307
InChI Key: JRSRMCRYERZKQS-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a benzofuran ring fused with an imidazolidine-1-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzofuran ring, which can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions . The resulting benzofuran derivative is then subjected to further functionalization to introduce the hydroxyethyl group.

The imidazolidine-1-carboxamide moiety is synthesized separately, often starting from ethylenediamine and carbon dioxide under high-pressure conditions to form the imidazolidine ring. The final step involves coupling the benzofuran derivative with the imidazolidine-1-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the benzofuran ring.

Scientific Research Applications

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it could modulate receptor activity by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide is unique due to its combination of a benzofuran ring and an imidazolidine-1-carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development in various fields.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-11(8-16-14(20)17-5-4-15-13(17)19)9-1-2-12-10(7-9)3-6-21-12/h1-2,7,11,18H,3-6,8H2,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSRMCRYERZKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)N3CCNC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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